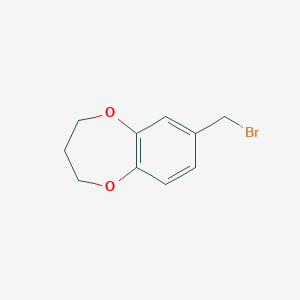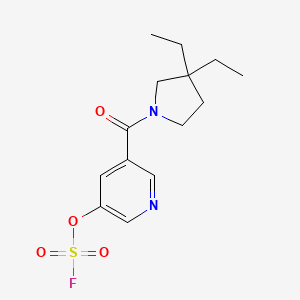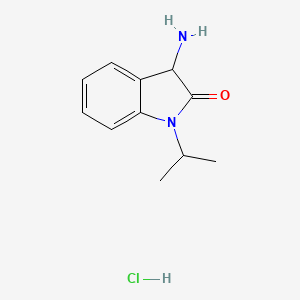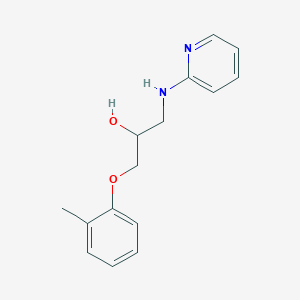
(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple functional groups including a phenylthiazol group, a piperazine ring, a pyrrolidine ring, and a sulfonyl group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
1. Antidiabetic Applications
Compounds structurally similar to (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride have shown promise in the treatment of type 2 diabetes. For instance, a dipeptidyl peptidase IV inhibitor, closely related in structure, demonstrated potent antidiabetic effects with good oral bioavailability in preclinical species (Ammirati et al., 2009).
2. Antimicrobial Properties
Another study found that compounds with a similar structure have variable and modest antimicrobial activity against certain strains of bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Patel et al., 2011).
3. Analgesic and Anti-inflammatory Potential
Further, a compound structurally related to the queried chemical showed promise as a pain reliever and anti-inflammatory agent in animal models. This could indicate potential applications in pain management and anti-inflammatory therapies (Noh et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S2.ClH/c30-25(21-8-10-22(11-9-21)34(31,32)29-12-4-5-13-29)28-16-14-27(15-17-28)18-24-26-23(19-33-24)20-6-2-1-3-7-20;/h1-3,6-11,19H,4-5,12-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEAGPLPWLRNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420797.png)

![1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone](/img/structure/B2420800.png)
![4-[[(2-Chloroacetyl)amino]methyl]-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2420803.png)
![4-methylbenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B2420806.png)



![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)

![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)